6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2,3-dihydropyridazin-3-one: Lacks the bromine atom at the 6th position.
6-Chloro-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both the bromine and fluorophenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and material science applications .
Properties
IUPAC Name |
6-bromo-2-(2-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-4-2-1-3-7(8)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIBAELPYAUODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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